tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridine moiety linked to an azetidine ring via an oxymethyl group, and a tert-butyl ester functional group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the bromination of 2-hydroxymethylpyridine to obtain 5-bromopyridin-2-yloxymethyl. This intermediate is then reacted with azetidine-1-carboxylic acid tert-butyl ester under appropriate conditions to form the desired compound. The reaction conditions often include the use of suitable solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide, sodium borohydride, or lithium aluminum hydride are commonly used under controlled temperature and pH conditions.
Hydrolysis: Acidic or basic aqueous solutions are used, often with heating to accelerate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can bind to active sites of enzymes or receptors, modulating their activity. The azetidine ring and tert-butyl ester groups can influence the compound’s solubility, stability, and overall bioavailability, affecting its efficacy in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromopyridine-2-carboxylic acid
- 5-Bromopyridine-3-carboxylic acid
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
Uniqueness
Compared to similar compounds, tert-Butyl 3-(((5-bromopyridin-2-yl)oxy)methyl)azetidine-1-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine ring, in particular, adds a level of structural complexity that can enhance its interaction with biological targets and improve its potential as a therapeutic agent.
Properties
IUPAC Name |
tert-butyl 3-[(5-bromopyridin-2-yl)oxymethyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(18)17-7-10(8-17)9-19-12-5-4-11(15)6-16-12/h4-6,10H,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCCJIVBZOAPDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)COC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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